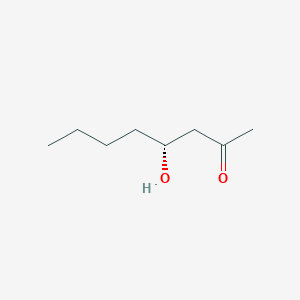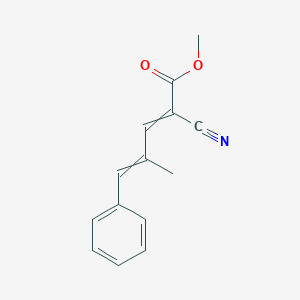
2,4-Pentadienoic acid, 2-cyano-4-methyl-5-phenyl-, methyl ester, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H11NO2. It is a derivative of penta-2,4-dienoate and contains a cyano group, a methyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a malononitrile derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated diene system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyano-5-phenylpenta-2,4-dienoate
- Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate
Uniqueness
Methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate is unique due to the presence of both a cyano group and a conjugated diene system, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65828-02-6 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 2-cyano-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2/c1-11(8-12-6-4-3-5-7-12)9-13(10-15)14(16)17-2/h3-9H,1-2H3 |
Clé InChI |
UVHVBHYQXAKTSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
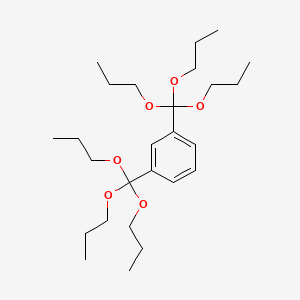


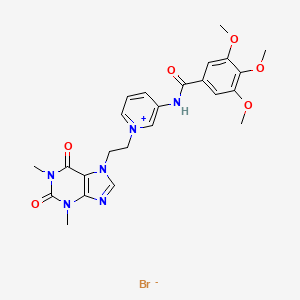

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

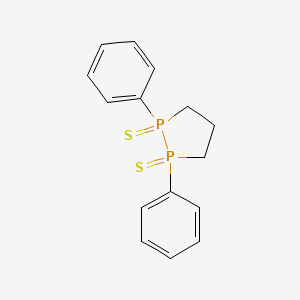
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
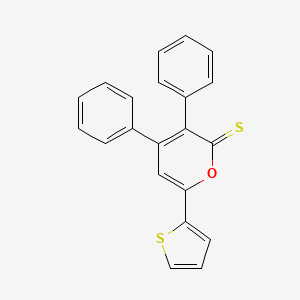
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
